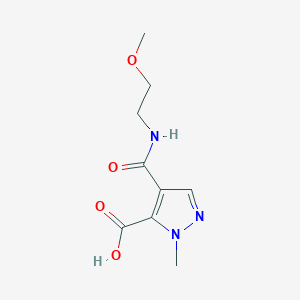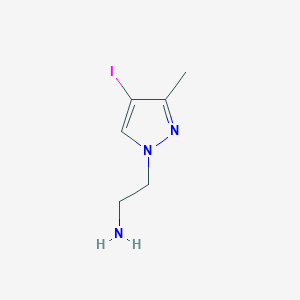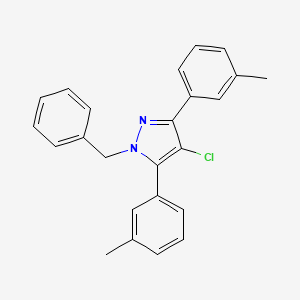![molecular formula C21H25NO4 B10910691 (2,6-Dimethylmorpholin-4-yl){4-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10910691.png)
(2,6-Dimethylmorpholin-4-yl){4-[(3-methoxyphenoxy)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound with a unique structure that combines a morpholine ring with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the morpholine ring and the methoxyphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, (2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE may have potential therapeutic applications. Its unique structure and reactivity could be harnessed to develop new drugs or treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE
- 4-(2,6-DIMETHYLMORPHOLINO)THIENO[3,2-D]PYRIMIDINE
Uniqueness
What sets (2,6-DIMETHYLMORPHOLINO){4-[(3-METHOXYPHENOXY)METHYL]PHENYL}METHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-[(3-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C21H25NO4/c1-15-12-22(13-16(2)26-15)21(23)18-9-7-17(8-10-18)14-25-20-6-4-5-19(11-20)24-3/h4-11,15-16H,12-14H2,1-3H3 |
InChI Key |
ASVYVPDQFCEJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(naphthalen-1-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910613.png)



![N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B10910641.png)
![N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10910649.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10910653.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910659.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B10910661.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10910670.png)

![3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10910684.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910704.png)
